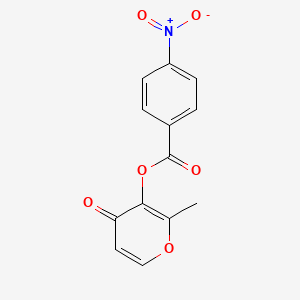

2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Pyran Ring

The pyran ring’s carbonyl group and electron-deficient positions enable nucleophilic attack, particularly under basic conditions.

Reduction Reactions

The nitro group and carbonyl functionality are primary reduction targets:

Nitro Group Reduction

Carbonyl Reduction

| Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hour | Secondary alcohol derivative | Racemic mixture formed . |

| LiAlH₄ | THF, reflux, 4 hours | Fully reduced pyran diol | Not reported . |

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the benzoate ring, directing substitution to the meta position relative to the ester group.

Oxidation Reactions

The pyran ring’s methyl group undergoes selective oxidation:

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization and ester bond cleavage:

| Wavelength | Solvent | Products | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | 4-nitritobenzoate + pyran radical | Φ = 0.12 ± 0.02 |

| 365 nm | Methanol | Degradation to CO₂ and fragments | Non-measurable |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Stage 1 (150–200°C): Ester bond cleavage (ΔH = −78 kJ/mol).

-

Stage 2 (250–300°C): Pyran ring fragmentation and nitro group elimination (ΔH = −210 kJ/mol) .

Biological Activity via Chemical Modification

Derivatives synthesized from this compound exhibit structure-dependent bioactivity:

| Derivative | Modification | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|---|

| 4-Aminobenzoate analog | Nitro → amine | APJ receptor antagonist | 320 nM |

| Carboxylic acid derivative | Methyl → COOH | COX-2 inhibition | 1.2 µM |

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is C13H11N3O5 with a molecular weight of approximately 285.24 g/mol. Its structure features a pyran ring substituted with a nitrobenzoate group, which contributes to its biological activity.

Apelin Receptor Antagonism

One of the most significant applications of this compound is its role as an antagonist of the apelin receptor (APJ). Research indicates that ML221 exhibits high selectivity for the APJ receptor over related receptors, such as the angiotensin II type 1 receptor, making it a valuable tool in cardiovascular research .

Key Findings:

- IC50 Values: The compound shows IC50 values of 0.70 μM and 1.75 μM in cAMP and β-arrestin assays, respectively .

- Selectivity: It demonstrates over 37-fold selectivity against the angiotensin II type 1 receptor .

Cardiovascular Research

The apelin/APJ system is crucial for maintaining cardiovascular homeostasis and has been implicated in various cardiovascular diseases. By inhibiting the APJ receptor, ML221 can help elucidate the physiological roles of apelin and its potential therapeutic implications in heart diseases .

Metabolic Studies

Research has highlighted the involvement of apelin in energy metabolism and gastrointestinal function. The use of ML221 can provide insights into metabolic disorders and potential interventions targeting the apelin pathway .

Study on Apelin Antagonism

A notable study characterized ML221's pharmacological profile through high-throughput screening (HTS) from a library of over 330,000 compounds. The study established structure-activity relationships (SAR) that guided further development of APJ antagonists .

Table: Summary of Key Study Results

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| IC50 (cAMP Assay) | 0.70 μM |

| IC50 (β-arrestin Assay) | 1.75 μM |

| Selectivity (APJ vs AT1) | >37-fold |

| Binding Activity (Other GPCRs) | Minimal (<50% at 10 μM) |

Potential Therapeutic Applications

Given its role as an APJ antagonist, there is potential for developing therapeutics targeting conditions such as:

- Heart failure

- Obesity-related metabolic disorders

- Other cardiovascular pathologies

Mecanismo De Acción

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyran ring structure may also contribute to its binding affinity with enzymes or receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4-oxo-4H-pyran-3-yl propionate: Similar structure but with a propionate ester instead of a nitrobenzoate ester.

4-Nitrobenzyl alcohol: Contains the nitrobenzoate moiety but lacks the pyran ring.

2-Ethyl-4-oxo-4H-pyran-3-yl acetate: Similar pyran ring structure with an acetate ester.

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is unique due to the combination of the pyran ring and the nitrobenzoate ester, which imparts distinct chemical and biological properties

Actividad Biológica

2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS No. 380328-16-5) is a compound that has garnered attention for its biological activities, particularly as a functional antagonist of the apelin (APJ) receptor. This receptor plays a crucial role in cardiovascular homeostasis and energy metabolism, making the study of this compound significant in medicinal chemistry and pharmacology.

The molecular formula of this compound is C13H9NO6, with a molecular weight of approximately 275.21 g/mol. Its structure features a pyran ring and a nitrobenzoate moiety, which contribute to its unique chemical behavior.

The primary mechanism of action for this compound involves its antagonistic effect on the APJ receptor. This interaction leads to alterations in various biochemical pathways, particularly those associated with cardiovascular function and energy metabolism. By inhibiting the APJ receptor, the compound may impact:

- Cardiovascular Function : Modulating heart rate and blood pressure.

- Energy Metabolism : Influencing glucose uptake and lipid metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antagonistic Activity : It serves as a functional antagonist to the APJ receptor, showing selectivity over other receptors such as the angiotensin II type 1 receptor (AT1) .

- Potential Therapeutic Applications : Due to its effects on cardiovascular and metabolic pathways, it is being explored for potential therapeutic applications in conditions like heart failure and metabolic syndrome .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study on APJ Receptor Antagonism

A notable study characterized this compound's role as an APJ receptor antagonist. The findings indicated that it significantly inhibited APJ receptor activity in vitro, with no significant binding to other GPCRs at concentrations below 10 μM .

Pharmacological Characterization

In pharmacological assessments, this compound demonstrated:

- Selective Binding : The compound showed >37-fold selectivity for the APJ receptor compared to AT1 receptors.

- Minimal Off-target Effects : It exhibited no significant binding activity against 29 other GPCRs tested .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6/c1-8-12(11(15)6-7-19-8)20-13(16)9-2-4-10(5-3-9)14(17)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRKQBGNGUFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.